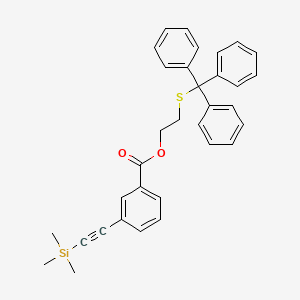
Methyl 3-((trimethylsilyl)ethynyl) benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-((trimethylsilyl)ethynyl) benzoate is an organic compound that features a unique combination of functional groups, including a tritylsulfanyl group, a trimethylsilylethynyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((trimethylsilyl)ethynyl) benzoate typically involves multiple steps:
Formation of the Tritylsulfanylethyl Intermediate: This step involves the reaction of trityl chloride with ethanethiol in the presence of a base such as sodium hydroxide to form tritylsulfanylethyl chloride.
Coupling with 3-(2-Trimethylsilylethynyl)benzoic Acid: The tritylsulfanylethyl chloride is then reacted with 3-(2-trimethylsilylethynyl)benzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((trimethylsilyl)ethynyl) benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The trimethylsilylethynyl group can participate in substitution reactions, particularly in the presence of fluoride ions which can remove the trimethylsilyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Tetrabutylammonium fluoride, potassium fluoride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Ethynyl derivatives.
Scientific Research Applications
Methyl 3-((trimethylsilyl)ethynyl) benzoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound can be used in the development of new materials with unique properties, such as conductive polymers.
Biological Studies: It may be used in the study of enzyme interactions and inhibition due to its unique functional groups.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of Methyl 3-((trimethylsilyl)ethynyl) benzoate depends on the specific application. In organic synthesis, its reactivity is primarily due to the presence of reactive functional groups such as the sulfanyl and ethynyl groups. These groups can participate in various chemical reactions, facilitating the formation of new bonds and the synthesis of complex molecules.
Comparison with Similar Compounds
Similar Compounds
2-(Trimethylsilyl)ethynylthiophene: Similar in having a trimethylsilylethynyl group but differs in the core structure.
3-(Trimethylsilylethynyl)benzoic Acid: Shares the trimethylsilylethynyl group but lacks the tritylsulfanylethyl moiety.
Tritylsulfanylethyl Chloride: Contains the tritylsulfanylethyl group but lacks the benzoate ester and trimethylsilylethynyl group.
Uniqueness
Methyl 3-((trimethylsilyl)ethynyl) benzoate is unique due to the combination of its functional groups, which provide a versatile platform for various chemical reactions and applications
Properties
IUPAC Name |
2-tritylsulfanylethyl 3-(2-trimethylsilylethynyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32O2SSi/c1-37(2,3)25-22-27-14-13-15-28(26-27)32(34)35-23-24-36-33(29-16-7-4-8-17-29,30-18-9-5-10-19-30)31-20-11-6-12-21-31/h4-21,26H,23-24H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQOQWQJKVCYTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=CC=C1)C(=O)OCCSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32O2SSi |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.8 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1R,2R,9R,10S,12S)-12-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one](/img/structure/B8209581.png)
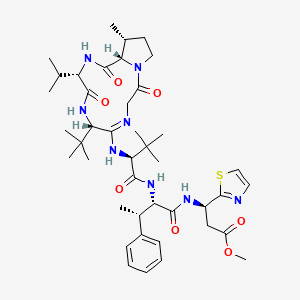
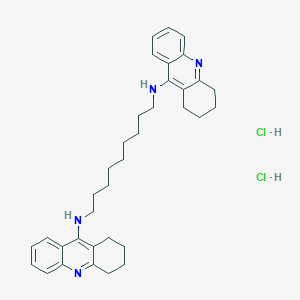
![(S)-(+)-2-Methyl-1-[(4-methyl-5-isoquinolynyl)sulfonyl]homopiperazine](/img/structure/B8209608.png)
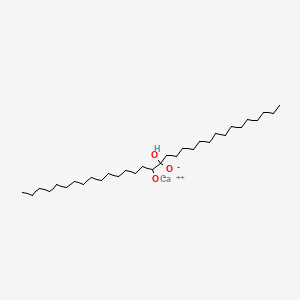
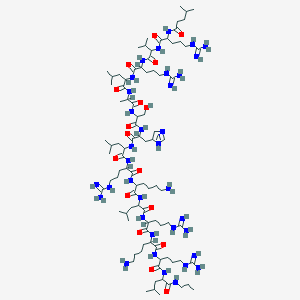
![(-)-10-(3-[DIMETHYLAMINO]-2-METHYLPROPYL)-2-METHOXY-PHENOTHIAZINE MALEATE SALT](/img/structure/B8209619.png)
![[(1S,4S,5R,6R,9R,10R,12R,14R)-4-benzoyloxy-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-7-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl]methyl benzoate](/img/structure/B8209626.png)
![[(1R,6S,7S,8R,10S,11S,12R,14S,16S,17R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-14-[(1E,3E)-nona-1,3-dienyl]-5-oxo-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] benzoate](/img/structure/B8209631.png)
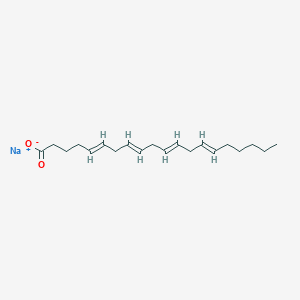
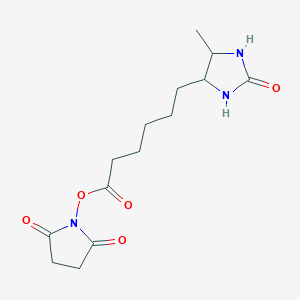
![(1S,2S,4S,7S,8S)-6-ethyl-1'-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undec-5-ene-2,3'-indole]-2'-one](/img/structure/B8209642.png)
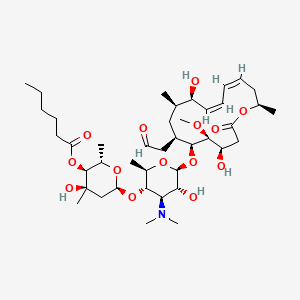
![(2R)-2,6-dihydroxy-5-[(E)-prop-1-enyl]-1,2-dihydropyrano[3,2-b]pyrrole-3,7-dione](/img/structure/B8209661.png)
